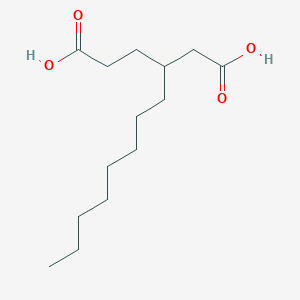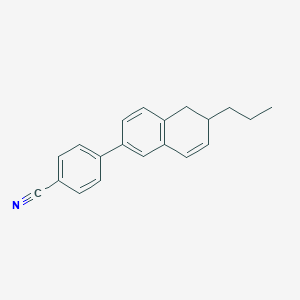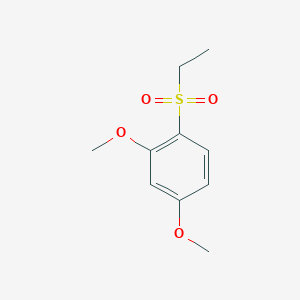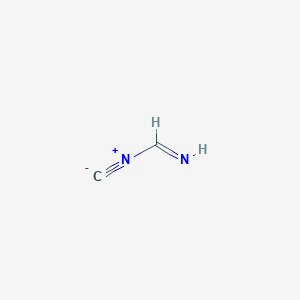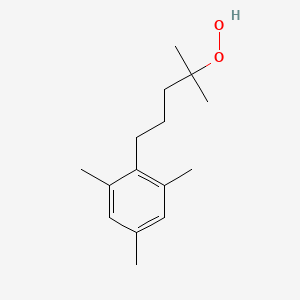
2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol is an organic peroxide compound characterized by its branched hydrocarbon structure. This compound is notable for its stability and reactivity, making it a subject of interest in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol typically involves the reaction of 2-Methyl-5-(2,4,6-trimethylphenyl)pentane with hydrogen peroxide under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the peroxide bond.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature and pressure to optimize the reaction conditions and minimize the formation of by-products.
Types of Reactions:
Oxidation: The peroxide group in this compound can undergo oxidation reactions, often resulting in the formation of alcohols or ketones.
Reduction: Reduction of the peroxide group can lead to the formation of the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the benzylic position, where the trimethylphenyl group is attached.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.
Major Products:
Alcohols: Formed through reduction reactions.
Ketones: Resulting from oxidation reactions.
Substituted Derivatives: Products of substitution reactions at the benzylic position.
Applications De Recherche Scientifique
2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol has diverse applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: Investigated for its potential role in oxidative stress studies and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting oxidative pathways.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical formulations.
Mécanisme D'action
The primary mechanism of action of 2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol involves the generation of free radicals through the cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include the activation of oxidative stress pathways and the modification of cellular components through radical-induced reactions.
Comparaison Avec Des Composés Similaires
2,2,4-Trimethylpentane: A branched hydrocarbon with similar structural features but lacking the peroxide group.
2-Methyl-2,4-pentanediol: A diol with a similar carbon skeleton but different functional groups.
2-Methyl-2-pentene: An alkene with a similar carbon framework but different reactivity.
Uniqueness: 2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol is unique due to its peroxide functional group, which imparts distinct reactivity and stability compared to other branched hydrocarbons. Its ability to generate free radicals makes it particularly valuable in polymerization and oxidative processes.
Propriétés
Numéro CAS |
85981-80-2 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
2-(4-hydroperoxy-4-methylpentyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H24O2/c1-11-9-12(2)14(13(3)10-11)7-6-8-15(4,5)17-16/h9-10,16H,6-8H2,1-5H3 |
Clé InChI |
WORLWXIOZFISNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CCCC(C)(C)OO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


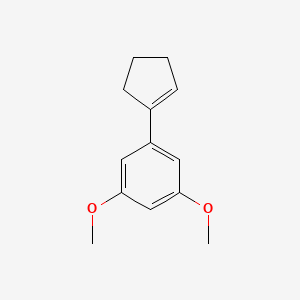
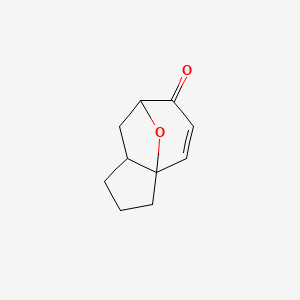
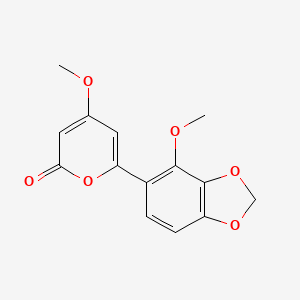




![1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea](/img/structure/B14405765.png)


